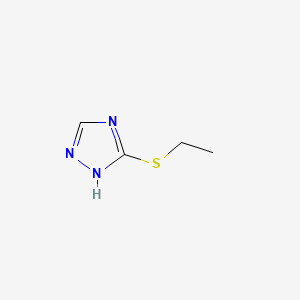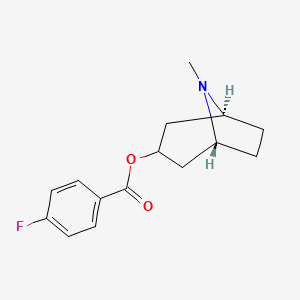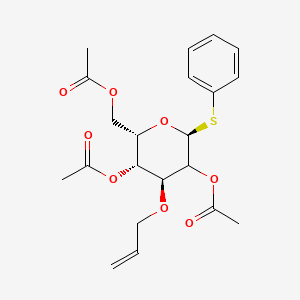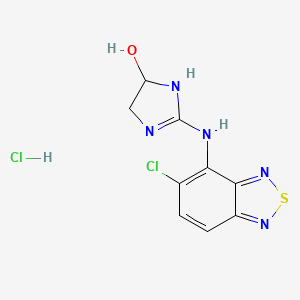
2-chloro-3-cyano-pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-cyano-pyridine 1-oxide is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, featuring a chlorine atom at the second position, a cyano group at the third position, and an oxide group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-cyano-pyridine 1-oxide typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the addition of an organic base at temperatures ranging from -5°C to 40°C. The reaction mixture is then heated to 30°C to 75°C to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of harmful by-products such as sulfur dioxide and phosphoric waste .
化学反応の分析
Types of Reactions: 2-Chloro-3-cyano-pyridine 1-oxide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are often used.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted pyridines depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
科学的研究の応用
2-Chloro-3-cyano-pyridine 1-oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-chloro-3-cyano-pyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-Chloropyridine: Similar in structure but lacks the cyano and oxide groups.
3-Cyanopyridine: Lacks the chlorine and oxide groups.
Uniqueness: 2-Chloro-3-cyano-pyridine 1-oxide is unique due to the presence of both the chlorine and cyano groups, along with the oxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
特性
CAS番号 |
181283-98-7 |
|---|---|
分子式 |
C6H3ClN2O |
分子量 |
154.55 g/mol |
IUPAC名 |
2-chloro-1-oxidopyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(4-8)2-1-3-9(6)10/h1-3H |
InChIキー |
CTNFQCVVTPMGIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)C#N |
同義語 |
2-chloro-3-cyano-pyridine 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)


